molecular formula C13H10ClIN2O B2690372 N-(3-amino-4-chlorophenyl)-2-iodobenzamide CAS No. 926227-24-9

N-(3-amino-4-chlorophenyl)-2-iodobenzamide

Cat. No.: B2690372
CAS No.: 926227-24-9
M. Wt: 372.59
InChI Key: WFZAAYCXPOUSKP-UHFFFAOYSA-N
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Description

N-(3-amino-4-chlorophenyl)-2-iodobenzamide is an organic compound that features both an amine and a halogen functional group. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications. This compound is of interest in fields such as medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-4-chlorophenyl)-2-iodobenzamide typically involves the reaction of 3-amino-4-chloroaniline with 2-iodobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-4-chlorophenyl)-2-iodobenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it to an amide.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products Formed

    Substitution Reactions: Formation of substituted benzamides.

    Oxidation Reactions: Formation of nitroso or nitro derivatives.

    Reduction Reactions: Formation of amides or amines.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

N-(3-amino-4-chlorophenyl)-2-iodobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It is used in the development of new materials with specific properties, such as polymers or nanomaterials.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.

Mechanism of Action

The mechanism of action of N-(3-amino-4-chlorophenyl)-2-iodobenzamide involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can affect the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-amino-4-chlorophenyl)-2-(4-chlorophenoxy)-acetamide
  • N-(3-amino-4-chlorophenyl)-2-(2-methoxyethoxy)acetamide
  • N-(3-amino-4-chlorophenyl)-4-chlorobenzamide

Uniqueness

N-(3-amino-4-chlorophenyl)-2-iodobenzamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to other similar compounds. The iodine atom can participate in specific types of chemical reactions, such as halogen bonding and coupling reactions, making this compound particularly valuable in synthetic chemistry and materials science.

Properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-2-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClIN2O/c14-10-6-5-8(7-12(10)16)17-13(18)9-3-1-2-4-11(9)15/h1-7H,16H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZAAYCXPOUSKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClIN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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